- A study of the synthesis of benzo[d]thiazolone-6-carboxylic acidJiefangjun Yaoxue Xuebao, 2011, 27(3), 197-198,
Cas no 93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid)

93-85-6 structure
Productnaam:2-amino-1,3-benzothiazole-6-carboxylic acid
2-amino-1,3-benzothiazole-6-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 2-Aminobenzo[d]thiazole-6-carboxylic acid
- 2-Amino-1,3-benzothiazole-6-carboxylic acid
- 2-Amino-benzothiazole-6-carboxylic acidhydrochloride
- 2-AMINO-1,3-BENZOTHIAZOLE-6-CARBOXYLIC ACID HYDROCHLORIDE
- 2-Amino-6-benzothiazolecarboxylic acid
- 2-AMINO-BENZOTHIAZOLE-6-CARBOXYLIC ACID
- 2-Aminobenzothiazole-6-carboxylic acid
- 6-Benzothiazolecarboxylic acid, 2-amino-
- ZEAKWWWXCZMODH-UHFFFAOYSA-N
- NSC39119
- zlchem 188
- Oprea1_320657
- Oprea1_294753
- CBDivE_005564
- KSC487A1L
- 2-Amino-6-carboxybenzothiazole
- ZLB0179
- E
- 2-Amino-6-benzothiazolecarboxylic acid (ACI)
- NSC 39119
- NSC-39119
- EU-0000300
- HMS1675M08
- STK199422
- SR-01000390791-1
- BA-0937
- DTXSID4059093
- CS-W019497
- 2-aminobenzo[d]thiazole-6-carboxylicacid
- 6-benzothiazolecarboxylic acid, 2-amino-;2-amino-1,3-benzothiazole-6-carboxylic acid;
- VU0052197-2
- BCP26735
- AG-205/01887016
- NS00039690
- DB-346648
- AKOS000112076
- EINECS 202-283-8
- AC-22974
- F3267-0001
- SR-01000390791
- 2-amino benzothiazole-6-carboxylic acid
- DB-011967
- SY017790
- SCHEMBL211024
- BBL008024
- 2-aminobenzothiazole-6-carboxylicacid
- CHEMBL394974
- MFCD00054180
- 93-85-6
- BDBM50371222
- ALBB-005234
- J-508024
- EN300-35251
- 2-amino-1,3-benzothiazole-6-carboxylic acid
-
- MDL: MFCD00054180
- Inchi: 1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12)
- InChI-sleutel: ZEAKWWWXCZMODH-UHFFFAOYSA-N
- LACHT: O=C(C1C=C2C(N=C(N)S2)=CC=1)O
Berekende eigenschappen
- Exacte massa: 194.014999g/mol
- Oppervlakte lading: 0
- XLogP3: 1.8
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Aantal draaibare bindingen: 1
- Monoisotopische massa: 194.014999g/mol
- Monoisotopische massa: 194.014999g/mol
- Topologisch pooloppervlak: 104Ų
- Zware atoomtelling: 13
- Complexiteit: 224
- Aantal isotopen atomen: 0
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Aantal covalent gebonden eenheden: 1
- Oppervlakte lading: 0
- Aantal tautomers: 4
Experimentele eigenschappen
- Dichtheid: 1.604
- Smeltpunt: 265 ºC (dec.)
- Kookpunt: 466.6°C at 760 mmHg
- Vlampunt: 236℃
- PSA: 104.45000
- LogboekP: 2.15790
2-amino-1,3-benzothiazole-6-carboxylic acid Beveiligingsinformatie
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: 26-37
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- TSCA:Yes
- Opslagvoorwaarde:Keep in dark place,Sealed in dry,2-8°C
2-amino-1,3-benzothiazole-6-carboxylic acid Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-1,3-benzothiazole-6-carboxylic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-100g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 100g |
¥2112.00 | 2024-04-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 027026-5g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 95% | 5g |
845.0CNY | 2021-07-07 | |
Cooke Chemical | A1095212-1G |
2-Aminobenzothiazole-6-carboxylic acid |
93-85-6 | 98% | 1g |
RMB 62.40 | 2025-02-20 | |
Chemenu | CM115848-10g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 10g |
$64 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066181-10g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 98% | 10g |
¥195.00 | 2024-04-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-5g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 5g |
¥78.0 | 2023-09-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A62210-1g |
2-Aminobenzo[d]thiazole-6-carboxylic acid |
93-85-6 | 97% | 1g |
¥19.0 | 2023-09-08 | |
Apollo Scientific | OR15130-25g |
2-Amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 25g |
£135.00 | 2023-09-02 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UP076-20g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 97% | 20g |
¥662.0 | 2023-09-01 | |
Enamine | EN003-7268-25g |
2-amino-1,3-benzothiazole-6-carboxylic acid |
93-85-6 | 93% | 25g |
$159.0 | 2023-09-03 |
2-amino-1,3-benzothiazole-6-carboxylic acid Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 h, 100 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referentie
- Synthesis and anti-microbial activity of some new 2-Amino substituted benzothiazole derivativesJournal of Pharmacy Research, 2009, 2(9), 1383-1384,
Synthetic Routes 3
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Ammonium hydroxide , Iron chloride (FeCl3) , Ferrous chloride Solvents: Water ; 6 h, 80 °C
Referentie
- Preparation and Characterization of a Novel Magnetic Nano Catalyst for Synthesis and Antibacterial Activities of Novel Furan-2(5H)-Ones DerivativesPolycyclic Aromatic Compounds, 2022, 42(7), 4255-4269,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Benzyltrimethylammonium dichloroiodate Solvents: Dimethyl sulfoxide , Water ; 1 h, 70 °C; 70 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referentie
- An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichloroiodate and ammonium thiocyanate in DMSO:H2OTetrahedron Letters, 2021, 83,,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Chloroform ; 1 h, < 10 °C; 30 min, reflux
Referentie
- Synthesis, characterization and analgesic activity of some novel substituted 2-amino benzothiazole derivativesWorld Journal of Pharmacy and Pharmaceutical Sciences, 2015, 4(5), 1815-1821,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
1.2 Reagents: Bromine Solvents: Acetic acid ; 2 h, reflux
Referentie
- Synthesis, characterization and pharmacological studies of biologically active benzothiazole derivativesWorld Journal of Pharmaceutical Research, 2014, 3, 1165-1173,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 4 h, rt
Referentie
- Phenylimidazole derivatives as new inhibitors of bacterial enoyl-ACP reductase FabKBioorganic & Medicinal Chemistry Letters, 2007, 17(17), 4982-4986,
Synthetic Routes 9
Reactievoorwaarden
1.1 Solvents: Acetic acid ; 50 min, rt
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
1.2 Reagents: Bromine ; 0 °C; 24 h, rt
1.3 Solvents: Water ; 1.5 h, 70 - 80 °C
1.4 Reagents: Ammonia Solvents: Water ; pH 6
Referentie
- Development highly water-soluble fluorescent dyes with preferred binding activities to biomolecules and spectrophotometric properties, World Intellectual Property Organization, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Iodate(1-), dichloro-, sodium Solvents: Dimethyl sulfoxide , Water ; 5 min, rt; rt → 70 °C; 10 h, 70 °C
1.2 Reagents: Water
1.2 Reagents: Water
Referentie
- A novel system for the synthesis of 2-aminobenzothiazoles using sodium dichloroiodateSynlett, 2012, 23(15), 2219-2222,
Synthetic Routes 11
Synthetic Routes 12
Reactievoorwaarden
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11
Referentie
- Chrysin-benzothiazole conjugates as antioxidant and anticancer agentsBioorganic & Medicinal Chemistry Letters, 2015, 25(23), 5561-5565,
Synthetic Routes 13
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referentie
- Preparation of novel piperazine derivatives as dopamine D3 receptor ligands, United States, , ,
Synthetic Routes 14
Reactievoorwaarden
1.1 Reagents: Acetic acid , Bromine ; 3 h, 0 - 10 °C
Referentie
- Design and synthesis of Quinazolinone, Benzothiazole derivatives bearing guanidinopropanoic acid moiety and their Schiff bases as cytotoxic and antimicrobial agentsArabian Journal of Chemistry, 2016, 9,,
Synthetic Routes 15
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 30 min, < 10 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referentie
- Synthesis, characterization and evaluation for antifungal activity of substituted (diaryl)imidazo[2,1-b]benzothiazolesJournal of Pharmacy Research (Gurgaon, 2013, 7(1), 39-46,
Synthetic Routes 16
Reactievoorwaarden
1.1 Reagents: Acetic acid , Bromine Solvents: Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referentie
- Synthesis and preliminary in-vitro cytotoxic activity of novel substituted diaryl-imidazo [2,1,b]-benzothiazole derivativesLetters in Drug Design & Discovery, 2011, 8(8), 717-724,
Synthetic Routes 17
Reactievoorwaarden
1.1 Reagents: Lithium hydroxide, monohydrate Solvents: Tetrahydrofuran , Water ; 24 h, rt
Referentie
- Preparation of N-(2-amino and 2-hydroxy)phenyl carboxamides as inhibitors of histone deacetylase, World Intellectual Property Organization, , ,
Synthetic Routes 18
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid ; 30 min, 5 - 10 °C; 10 °C → rt; 30 min, rt; rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; pH 6, rt
Referentie
- Salts of 6-carboxy-3-methylbenzothiazolone hydrazone hydrate in colorimetric determination of hydrogen peroxide, United States, , ,
Synthetic Routes 19
Reactievoorwaarden
1.1 Reagents: Bromine Solvents: Acetic acid , Water ; rt → 0 °C; 0 - 10 °C; 1 h, 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux
Referentie
- Synthesis and screening of some new 2-amino substituted-benzothiazole derivatives for antifungal activityDrug Invention Today, 2009, 1(1), 32-34,
Synthetic Routes 20
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 6 h, 100 °C
Referentie
- Preparation of piperazine derivatives as dopamine d3 receptor ligands, World Intellectual Property Organization, , ,
2-amino-1,3-benzothiazole-6-carboxylic acid Raw materials
- Potassium thiocyanate
- sunbrella
- 4-Amino-3-thiocyanatobenzonitrile
- Thiocyanate
- Methyl 2-amino-1,3-benzothiazole-6-carboxylate
- 2-amino-1,3-benzothiazole-6-carboxylic acid
- 4-Thioureidobenzoic acid
- Potassium cyanate
- 3-Aminobenzoic acid
- Ammonium thiocyanate
2-amino-1,3-benzothiazole-6-carboxylic acid Preparation Products
2-amino-1,3-benzothiazole-6-carboxylic acid Gerelateerde literatuur
-
Shyamal Das,Debasish Saha,Chanchal Bhaumik,Supriya Dutta,Sujoy Baitalik Dalton Trans. 2010 39 4162
-
Fiorenzo Zordan,Guillermo Mínguez Espallargas,Lee Brammer CrystEngComm 2006 8 425
-
Mingtai Sun,Tieqi Xu,Wei Gao,Yang Liu,Qiaolin Wu,Ying Mu,Ling Ye Dalton Trans. 2011 40 10184
-
Kristin Kowolik,Maheswaran Shanmugam,Thomas W. Myers,Chelsea D. Cates,Louise A. Berben Dalton Trans. 2012 41 7969
-
Gunter Heymann,Elisabeth Selb,Michaela Kogler,Thomas G?tsch,Eva-Maria K?ck,Simon Penner,Martina Tribus,Oliver Janka Dalton Trans. 2017 46 12663
93-85-6 (2-amino-1,3-benzothiazole-6-carboxylic acid) Gerelateerde producten
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Aanbevolen leveranciers
atkchemica
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Zuiverheid:95%+
Hoeveelheid:1g/5g/10g/100g
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:93-85-6)2-amino-1,3-benzothiazole-6-carboxylic acid

Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):266.0